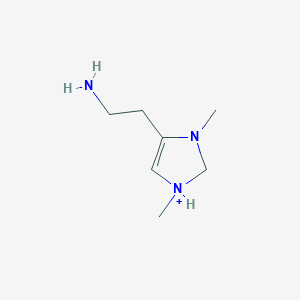![molecular formula C6H10N2O6 B14488009 2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid CAS No. 63257-01-2](/img/structure/B14488009.png)
2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid is an organic compound with the molecular formula C8H14N2O6. It is a derivative of glycine, where the amines are linked through an ethylene bridge. This compound is known for its chelating properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid typically involves the reaction of glycine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in an aqueous medium with a pH adjusted to neutral or slightly basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is subjected to rigorous quality control to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in coordination chemistry and metal ion analysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, water treatment chemicals, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the reactivity and solubility of the metals. This chelation process is crucial in various applications, such as metal ion sequestration in industrial processes and metal ion detection in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminediacetic acid (EDDA): Similar in structure but lacks the hydroxyamino group.
Nitrilotriacetic acid (NTA): Contains three carboxymethyl groups attached to a central nitrogen atom.
Diethylenetriaminepentaacetic acid (DTPA): Contains five carboxymethyl groups and is a more complex chelating agent.
Uniqueness
2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid is unique due to its specific functional groups, which provide distinct chelating properties and reactivity compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63257-01-2 |
|---|---|
Molekularformel |
C6H10N2O6 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-(hydroxyamino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O6/c9-4(7-14)1-8(2-5(10)11)3-6(12)13/h14H,1-3H2,(H,7,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
VHAZMJRDSYSUNI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NO)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


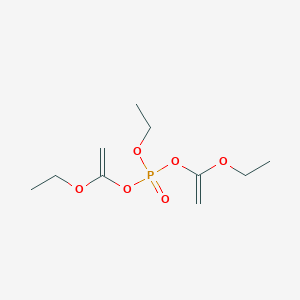
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
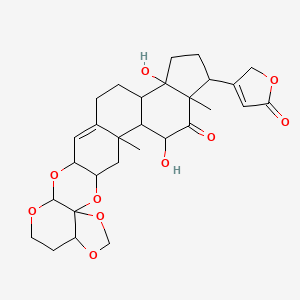
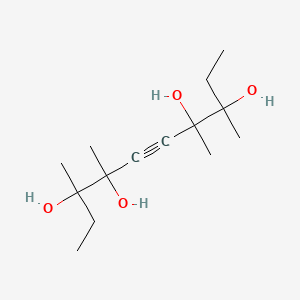

![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
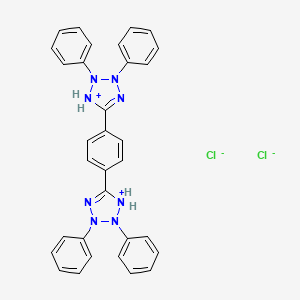
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

